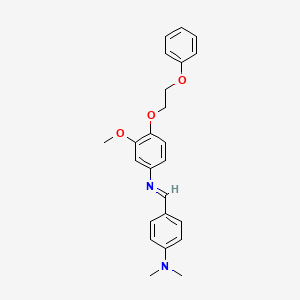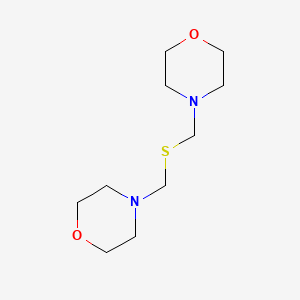
4,4'-(Sulfanediyldimethanediyl)dimorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Sulfanediyldimethanediyl)dimorpholine, also known as 4,4’-Dithiodimorpholine, is a chemical compound with the molecular formula C8H16N2O2S2 and a molecular weight of 236.36 g/mol . This compound is characterized by the presence of two morpholine rings connected by a disulfide bridge. It is commonly used in various industrial applications, particularly in the rubber industry as a vulcanizing agent and accelerator .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-(Sulfanediyldimethanediyl)dimorpholine can be synthesized through the reaction of morpholine with disulfur dichloride (S2Cl2). The reaction typically occurs in an organic solvent such as benzene or carbon tetrachloride. The general reaction scheme is as follows :
2Morpholine+S2Cl2→4,4’-(Sulfanediyldimethanediyl)dimorpholine+2HCl
The reaction is carried out under controlled conditions to ensure the formation of the desired product. The crude product is then purified through recrystallization from ethanol or dimethylformamide to obtain pure 4,4’-(Sulfanediyldimethanediyl)dimorpholine .
Industrial Production Methods
In industrial settings, the production of 4,4’-(Sulfanediyldimethanediyl)dimorpholine follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is typically obtained as a white crystalline powder .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Sulfanediyldimethanediyl)dimorpholine undergoes several types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The morpholine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Sulfanediyldimethanediyl)dimorpholine has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for therapeutic proteins.
Wirkmechanismus
The mechanism of action of 4,4’-(Sulfanediyldimethanediyl)dimorpholine primarily involves the formation and cleavage of disulfide bonds. In the rubber industry, it acts as a vulcanizing agent by forming cross-links between polymer chains, enhancing the elasticity and strength of the rubber. In biological systems, it can modulate the redox state of proteins by forming or breaking disulfide bonds, thereby affecting protein structure and function.
Vergleich Mit ähnlichen Verbindungen
4,4’-(Sulfanediyldimethanediyl)dimorpholine can be compared with other disulfide-containing compounds such as:
Dithiothreitol (DTT): A reducing agent commonly used in biochemistry to break disulfide bonds in proteins.
Disulfiram: A drug used in the treatment of chronic alcoholism, which also contains a disulfide bond.
Cystamine: A disulfide-containing compound used in the treatment of cystinosis.
Uniqueness
4,4’-(Sulfanediyldimethanediyl)dimorpholine is unique in its dual role as both a vulcanizing agent and a reagent in organic synthesis. Its ability to form stable disulfide bonds makes it particularly valuable in industrial applications, especially in the rubber industry.
Eigenschaften
CAS-Nummer |
10221-02-0 |
|---|---|
Molekularformel |
C10H20N2O2S |
Molekulargewicht |
232.35 g/mol |
IUPAC-Name |
4-(morpholin-4-ylmethylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C10H20N2O2S/c1-5-13-6-2-11(1)9-15-10-12-3-7-14-8-4-12/h1-10H2 |
InChI-Schlüssel |
WIKIYELPUTUNAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CSCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


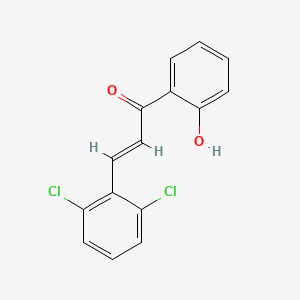

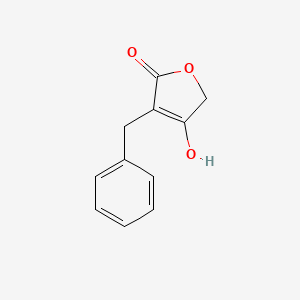
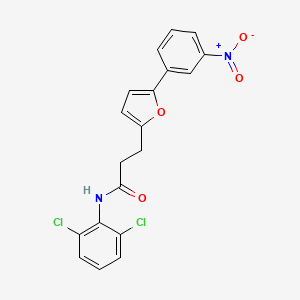



![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)
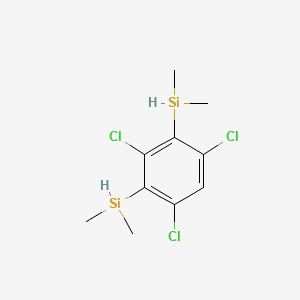



![1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11958775.png)
